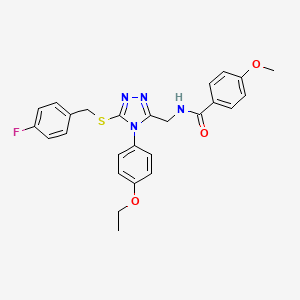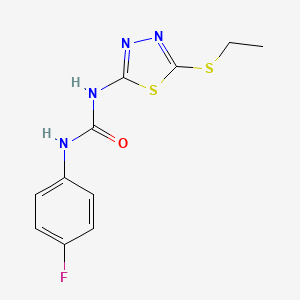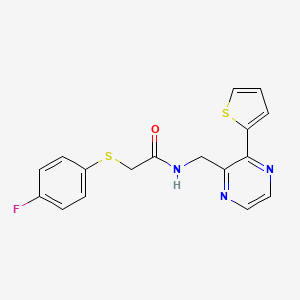![molecular formula C26H29N3O3 B2896161 N-({1-[4-(2,3-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e CAS No. 919972-44-4](/img/structure/B2896161.png)
N-({1-[4-(2,3-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole. It’s a heterocyclic aromatic compound that’s a key constituent of many bioactive heterocyclic compounds . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
The synthesis of various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis
The benzimidazole nucleus is a key part of many bioactive heterocyclic compounds . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
A study focused on the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, revealing compounds with promising antimicrobial activity against tested microorganisms and notable antioxidant properties. This indicates the potential use of benzimidazole derivatives, including compounds structurally related to N-({1-[4-(2,3-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide, in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).
Photo-Physical Characteristics
Research on ESIPT (excited state intramolecular proton transfer) inspired benzimidazole derivatives has shown that these compounds exhibit strong absorption and dual emission characteristics, highlighting their potential in photophysical applications (Padalkar et al., 2011). Such properties could be advantageous in designing optical materials and sensors.
Catalysis and Polymerization
Benzimidazole-based compounds have been utilized as catalysts in polymerization reactions, indicating their potential application in the synthesis of polymers. For instance, complexes derived from benzimidazole derivatives have shown effectiveness in ring-opening polymerization of ε-caprolactone, following a coordination–insertion mechanism (Attandoh et al., 2014). This suggests that N-({1-[4-(2,3-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide could have similar catalytic applications in polymer science.
Drug Development and ADME Properties
Moreover, benzimidazole derivatives have been explored for their potential in drug development, with studies on their in vitro anticancer activity and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Such research underscores the importance of these compounds in pharmaceutical sciences, where modifications to the benzimidazole core could lead to new therapeutic agents with favorable pharmacokinetic profiles (Rasal et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-[1-[4-(2,3-dimethylphenoxy)butyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-18-10-8-13-23(19(18)2)31-16-7-6-15-29-22-12-5-4-11-21(22)28-25(29)20(3)27-26(30)24-14-9-17-32-24/h4-5,8-14,17,20H,6-7,15-16H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFIRBSJRPFDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[4-(2,3-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2896078.png)




![tert-butyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate](/img/structure/B2896086.png)





![2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid](/img/structure/B2896097.png)
![2-Methyl-4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2896098.png)
![N1-(2-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2896101.png)